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Compound of Interest

1-Bromo-2,3,5,6-
Compound Name:
tetrafluorobenzene

Cat. No.: BO75777

An In-depth Technical Guide to 1-bromo-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-bromo-2,3,5,6-tetrafluorobenzene, a key
building block in modern synthetic chemistry. Its unique electronic properties, conferred by the
tetrafluorinated benzene ring, make it a valuable precursor for the synthesis of complex
molecules in the pharmaceutical, agrochemical, and materials science sectors.

Core Physicochemical Data

1-bromo-2,3,5,6-tetrafluorobenzene is a colorless to pale yellow liquid at room temperature.
[1][2] Its key quantitative properties are summarized in the table below for easy reference.
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Property Value Source
Molecular Formula CeHBrFa [1]
Molecular Weight 228.97 g/mol [1]

CAS Number 1559-88-2 [1]
Density 1.89 g/mL [1]
Boiling Point 143 °C [1][3]
Refractive Index (n20/D) 1.469 - 1.4715 [1112][3]
Purity (by GC) >97% - 298% [11[2]

Applications in Research and Drug Development

The highly fluorinated structure of 1-bromo-2,3,5,6-tetrafluorobenzene imparts enhanced
chemical stability and reactivity, making it an ideal intermediate for complex organic synthesis.

[1]

In the pharmaceutical industry, the incorporation of fluorine atoms into drug candidates is a
widely used strategy to improve key properties such as metabolic stability, bioavailability, and
receptor binding affinity.[4] This compound serves as a critical starting material for introducing
the tetrafluorophenyl moiety into potential active pharmaceutical ingredients (APIs).[1] Its
applications extend to the synthesis of agrochemicals, where the presence of fluorine can
enhance biological activity, and in materials science for the development of advanced polymers
and coatings with high chemical resistance and thermal stability.[1]

Experimental Protocols

As an aryl bromide, 1-bromo-2,3,5,6-tetrafluorobenzene is a versatile substrate for a variety
of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and
carbon-heteroatom bonds. Below are detailed experimental protocols for two common and
powerful transformations: the Suzuki-Miyaura cross-coupling and a representative nucleophilic
aromatic substitution reaction.
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Suzuki-Miyaura Cross-Coupling for the Synthesis of a
Biaryl Compound

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron
compound and an organic halide, and it is one of the most widely used methods for the
synthesis of biaryl compounds.

Reaction Scheme:

Materials:

1-bromo-2,3,5,6-tetrafluorobenzene

Arylboronic acid (e.g., phenylboronic acid)

Palladium catalyst (e.g., Pd(PPhs)s or PdClz(dppf))

Base (e.g., K2COs, Cs2C0s3, or KsPOa)

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware and purification equipment

Procedure:

To a flame-dried Schlenk flask, add 1-bromo-2,3,5,6-tetrafluorobenzene (1.0 mmol), the
arylboronic acid (1.2 mmol), and the base (2.0 mmol).

o Evacuate and backfill the flask with an inert gas three times.
e Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 mmol).
e Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

¢ Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as
monitored by TLC or GC-MS.
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e Cool the reaction to room temperature and dilute with water and an organic solvent such as
ethyl acetate.

o Separate the organic layer, and extract the agueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired biaryl
compound.

Nucleophilic Aromatic Substitution: Synthesis of 1-
Nitro-2,3,5,6-tetrafluoro-4-bromobenzene

This protocol details the nitration of 1-bromo-2,3,5,6-tetrafluorobenzene, a reaction where a
hydrogen atom on the aromatic ring is substituted by a nitro group.

Materials:

e 1-bromo-2,3,5,6-tetrafluorobenzene

Nitronium tetrafluoroborate (NO2BFa)

Sulfolane

Chloroform

Sodium sulfate (NazS0Oa)

Standard laboratory glassware for reaction, extraction, and purification
Procedure:

 In a suitable reaction vessel, dissolve 1-bromo-2,3,5,6-tetrafluorobenzene (2.80 g, 12
mmol) and NOz2BF4 (6.45 g, 48 mmol) in 45 mL of sulfolane.[3]

e Stir the solution for 2 hours at 338 K (65 °C).[3]
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After cooling the solution to room temperature, add 120 mL of water.[3]

Separate the phases and extract the aqueous layer with chloroform (3 x 50 mL).[3]

Dry the combined organic layers over anhydrous Na2SO4 and evaporate the solvent under
reduced pressure.[3]

The crude product can be purified by water steam distillation to yield the title compound.[3]

Visualizations
Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling
reaction described in the experimental protocol.

Click to download full resolution via product page

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Role in Drug Discovery

This diagram illustrates the logical progression from a starting material like 1-bromo-2,3,5,6-
tetrafluorobenzene to a potential drug candidate with improved properties.
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Caption: The role of 1-bromo-2,3,5,6-tetrafluorobenzene in enhancing drug properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [molecular weight of 1-bromo-2,3,5,6-
tetrafluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075777#molecular-weight-of-1-bromo-2-3-5-6-
tetrafluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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